molecular formula C13H10BrN3O2 B11993471 4-Bromo-N'-(3-pyridinylcarbonyl)benzohydrazide

4-Bromo-N'-(3-pyridinylcarbonyl)benzohydrazide

Cat. No.: B11993471
M. Wt: 320.14 g/mol
InChI Key: ZGXVAJQIFJYQPI-UHFFFAOYSA-N
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Description

4-Bromo-N’-(3-pyridinylcarbonyl)benzohydrazide is an organic compound with the molecular formula C13H10BrN3O It is a derivative of benzohydrazide, where the benzene ring is substituted with a bromine atom at the 4-position and a pyridinylcarbonyl group at the N’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N’-(3-pyridinylcarbonyl)benzohydrazide typically involves the reaction of 4-bromobenzohydrazide with 3-pyridinecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 4-Bromo-N’-(3-pyridinylcarbonyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N’-(3-pyridinylcarbonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-Bromo-N’-(3-pyridinylcarbonyl)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as nonlinear optical materials and sensors.

Mechanism of Action

The mechanism of action of 4-Bromo-N’-(3-pyridinylcarbonyl)benzohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N’-(2-pyridinylcarbonyl)benzohydrazide
  • 4-Bromo-N’-(4-pyridinylcarbonyl)benzohydrazide
  • 4-Bromo-N’-(3-pyridinylmethyl)benzohydrazide

Uniqueness

4-Bromo-N’-(3-pyridinylcarbonyl)benzohydrazide is unique due to the specific positioning of the pyridinylcarbonyl group, which can influence its reactivity and interaction with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H10BrN3O2

Molecular Weight

320.14 g/mol

IUPAC Name

N'-(4-bromobenzoyl)pyridine-3-carbohydrazide

InChI

InChI=1S/C13H10BrN3O2/c14-11-5-3-9(4-6-11)12(18)16-17-13(19)10-2-1-7-15-8-10/h1-8H,(H,16,18)(H,17,19)

InChI Key

ZGXVAJQIFJYQPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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